Product packaging for 2-Phenyl-1H-pyrrole(Cat. No.:CAS No. 3042-22-6)

2-Phenyl-1H-pyrrole

Cat. No.: B186535
CAS No.: 3042-22-6
M. Wt: 143.18 g/mol
InChI Key: IRTLROCMFSDSNF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole (CAS 3042-22-6) is a privileged aromatic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the design of novel bioactive molecules. Recent scientific investigations have identified the this compound-3-carboxamide framework as a new and promising template for developing potent inverse agonists of the serotonin 5-HT6 receptor (5-HT6R) . Inverse agonists of this receptor represent a pioneering therapeutic strategy for addressing cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease, by not only blocking receptor activation but also suppressing its basal constitutive activity . Researchers are leveraging this scaffold to create compounds that show high selectivity, metabolic stability, and brain penetrance, with demonstrated efficacy in reversing scopolamine-induced memory decline in preclinical models . Beyond its central role in neuroscience research, this compound is a valuable precursor in synthetic chemistry. It is a key intermediate in developing novel synthetic routes, such as the preparation of N-Cbz-protected derivatives like benzyl this compound-1-carboxylate, which are important for further chemical functionalization . The compound's structure, featuring a phenyl substituent on the pyrrole ring, makes it a useful core structure for creating more complex molecular architectures. Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N B186535 2-Phenyl-1H-pyrrole CAS No. 3042-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrrole
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InChI

InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
Source PubChem
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InChI Key

IRTLROCMFSDSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
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DSSTOX Substance ID

DTXSID40184510
Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Molecular Weight

143.18 g/mol
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CAS No.

3042-22-6
Record name 2-Phenylpyrrole
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Record name 1H-Pyrrole, 2-phenyl-
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Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Ii. Synthetic Methodologies and Reaction Pathways for 2 Phenyl 1h Pyrrole and Its Derivatives

Classical and Contemporary Synthesis Protocols for 2-Phenyl-1H-pyrrole Core Structures

The construction of the fundamental this compound scaffold can be achieved through several established and refined synthetic routes. These methods primarily focus on the formation of the pyrrole (B145914) ring from acyclic precursors.

Paal-Knorr Synthesis: Mechanistic Investigations and Optimized Conditions

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgrgmcet.edu.in In the context of this compound, this typically involves the reaction of a 1-phenyl-1,4-dicarbonyl compound with an ammonia source. The reaction is generally acid-catalyzed, with weak acids like acetic acid often used to accelerate the process. organic-chemistry.org

Mechanistic studies, including computational DFT studies, have shed light on the reaction pathway. rgmcet.edu.inresearchgate.net The currently accepted mechanism suggests that the reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.inresearchgate.net This pathway is favored over a mechanism involving an enamine intermediate. organic-chemistry.orgresearchgate.net The use of various catalysts, including iron(III) chloride, has been shown to facilitate this transformation under mild conditions, even in aqueous media. organic-chemistry.org

Table 1: Catalysts and Conditions in Paal-Knorr Synthesis of N-Substituted Pyrroles ajol.inforhhz.net

CatalystSolventTemperature (°C)Yield (%)Reference
β-cyclodextrinWater6086 rhhz.net
N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA)AcetonitrileNot specified96 ajol.info
N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS)Solvent-freeNot specified90 ajol.info

This table showcases various catalytic systems used in the Paal-Knorr synthesis of N-substituted pyrroles, highlighting the ongoing efforts to develop milder and more efficient protocols.

Dehydrogenation Reactions for this compound Formation

An alternative approach to synthesizing this compound involves the dehydrogenation or aromatization of a corresponding saturated or partially saturated precursor, such as 2-phenylpyrrolidine (B85683) or 2-phenyl-1-pyrroline. researchgate.netnih.gov This strategy is particularly useful as it allows for the late-stage introduction of the aromatic pyrrole ring. nih.gov

Palladium-based catalysts are highly effective for the dehydrogenation of pyrrolidines to pyrroles. google.comresearchgate.net Passing the vapor of the saturated heterocycle over a palladium catalyst supported on materials like silica (B1680970) gel or alumina (B75360) at elevated temperatures (350-500 °C) can lead to high conversion rates. google.comresearchgate.net The use of a palladium catalyst on a silica gel support has been shown to be particularly effective, minimizing catalyst poisoning and achieving high yields of the desired pyrrole. google.com The reaction of 2-phenyl-1-pyrroline in the presence of palladium on alumina (Pd/Al2O3) has also been reported as an effective route to 2-phenylpyrrole, with the catalyst demonstrating high activity. researchgate.net

Table 2: Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium Catalysts researchgate.net

CatalystSupportPd (mol%)Time (h)Conversion (%)Yield (%)Selectivity (%)
PdAlumina0.41959398
PdActivated Carbon0.424887585

This table presents a comparison of palladium catalysts on different supports for the dehydrogenation of 2-phenyl-1-pyrroline, illustrating the superior performance of the alumina-supported catalyst.

Activated carbon has emerged as a metal-free alternative for promoting the dehydrogenation of N-heterocycles. researchgate.netrsc.orgpnas.org Simple thermal treatment of activated carbon in air can generate a mildly oxidized material with quinoidic structures that are catalytically active for the aromatization of saturated N-heterocycles. rsc.orgresearchgate.netrsc.org This method offers an environmentally benign approach, using oxygen as the terminal oxidant. rsc.org The aromatization of 2-phenyl-1-pyrroline to 2-phenylpyrrole has been successfully achieved using activated carbon, with refluxing toluene (B28343) providing the necessary thermal energy. researchgate.net Studies have shown that the quinoidic content and surface area of the activated carbon correlate with the reaction yield, while the presence of carboxylic acid groups can inhibit the dehydrogenation process. rsc.orgacs.org

Catalytic Dehydrogenation with Palladium-Supported Catalysts

Nucleophilic Substitution and Carbonylation Processes in this compound Synthesis

The synthesis of this compound and its derivatives can also be accomplished through reactions involving nucleophilic substitution and carbonylation. For instance, derivatives of this compound can be synthesized from precursors like phenyl(2-(1H-pyrrole-2-carbonyl)phenyl)carbamate through a series of chemical transformations. Carbonylation reactions, utilizing reagents like triphosgene, can be employed to construct urea (B33335) derivatives of this compound. mdpi.com This involves the in-situ generation of an isocyanate from an aminophenyl pyrrole precursor, which then reacts with an appropriate amine. mdpi.com

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Beyond the synthesis of the core structure, significant effort has been dedicated to developing methods for introducing functional groups onto the this compound scaffold. These advanced strategies often employ transition-metal catalysis to achieve regioselective functionalization.

One notable approach is the Suzuki coupling reaction, which has been widely used for the synthesis of N-protected 2-arylpyrroles. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the introduction of the phenyl group at the 2-position of a pre-formed pyrrole ring. Another modern technique is the visible-light-mediated direct C-H arylation of N-protected pyrroles with aryl diazonium salts using a photoredox catalyst. mdpi.com

Furthermore, multicomponent reactions catalyzed by transition metals have been developed for the efficient synthesis of highly substituted pyrrole derivatives in a single step. mdpi.com These methods offer a high degree of molecular complexity from simple starting materials. For example, a novel method for preparing benzyl (B1604629) this compound-1-carboxylate involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride. mdpi.com

Multi-component Reactions (MCRs) for Diversified Pyrrole Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like polysubstituted pyrroles from simple starting materials in a single step. rsc.orgresearchgate.netorientjchem.org These reactions are highly valued for their ability to generate structural diversity and for their often environmentally friendly nature. researchgate.netorientjchem.org

A notable example is the copper-catalyzed three-component reaction involving aldehydes, ketones, and alkyl isocyanoacetates, which yields 2,3,4-trisubstituted 1H-pyrroles. rsc.org This process proceeds through the initial formation of a chalcone (B49325), which then undergoes a [3+2] cycloaddition to form a cyclic organocopper intermediate. Subsequent protonolysis and oxidation afford the final pyrrole product with moderate to excellent yields. rsc.org

Another MCR approach involves the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297) in water at room temperature to produce 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org

Table 1: Examples of Multi-component Reactions for Pyrrole Synthesis
ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, Ketones, Alkyl isocyanoacetatesCopper catalyst2,3,4-Trisubstituted 1H-pyrroles rsc.org
β-Dicarbonyl compounds, Arylglyoxals, Ammonium acetateWater, Room temperature2-Alkyl-5-aryl-(1H)-pyrrole-4-ols organic-chemistry.org
Phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-Dicarbonyls, AminesEthanol (B145695), RefluxPenta-substituted pyrroles orientjchem.org

Transition Metal-Catalyzed Coupling Reactions for Arylation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the arylation of the pyrrole ring, providing direct access to 2-arylpyrroles. acs.orgeie.gr Palladium, gold, and other metals are frequently employed to facilitate these transformations. researchgate.netnih.govclockss.org

Suzuki Coupling Applications in N-Protected 2-Arylpyrroles

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds and has been successfully applied to the synthesis of 2-arylpyrroles. clockss.orgnih.gov This reaction typically involves the coupling of a pyrrole boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net To prevent side reactions involving the acidic N-H proton of the pyrrole, a protecting group is often necessary. nih.govmdpi.com

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has proven to be a versatile and robust protecting group for the pyrrole nitrogen, allowing for efficient Suzuki-Miyaura coupling of SEM-protected bromopyrroles with various arylboronic acids. nih.gov This methodology tolerates a wide range of functional groups and provides the desired aryl-substituted pyrroles in high yields. nih.gov Similarly, N-Boc-protected pyrrole-2-boronic acid can be coupled with a variety of o-substituted aryl halides. researchgate.net

Table 2: Suzuki Coupling of N-Protected Pyrroles
Pyrrole SubstrateCoupling PartnerCatalyst SystemProductYieldReference
SEM-protected 4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 4-phenyl-1-(SEM)-1H-pyrrole-2-carboxylate61% nih.gov
N-Boc-pyrrol-2-yl boronic acido-BromoanilinePd catalyst2-(2-Aminophenyl)pyrrole (after deprotection)- researchgate.net
Methyl 5-(pinacolborato)-1H-pyrrole-2-carboxylate4-BromoanisolePd(OAc)₂/SPhos, K₃PO₄Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate95% mdpi.com
Palladium-Catalyzed Decarboxylative Approaches to Pyrroles

Palladium-catalyzed decarboxylative coupling offers an alternative strategy for the synthesis of arylpyrroles, avoiding the need for pre-functionalized organometallic reagents. dal.caacademie-sciences.fr In this approach, a pyrrole carboxylic acid is coupled with an aryl halide, with the carboxyl group being extruded as carbon dioxide. This method has been successfully employed for the synthesis of 2-arylpyrroles from pyrrole-2-carboxylic acids. dal.ca A tandem palladium/copper-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles has also been developed. acs.org

Gold-Catalyzed Cascade Hydroamination/Cyclization Methods

Gold catalysts have emerged as powerful tools for the synthesis of pyrroles through cascade reactions. researchgate.netnih.govorganic-chemistry.org One such method involves the gold(I)-catalyzed hydroamination/cyclization of α-amino ketones with alkynes. researchgate.netnih.govorganic-chemistry.org This reaction proceeds with high regioselectivity and tolerates a wide range of functional groups, providing access to multiply substituted pyrroles from readily available starting materials. researchgate.netnih.gov Another gold-catalyzed cascade involves the reaction of aminoacetals and alkynes, where the gold catalyst plays a dual role in activating both the nucleophilicity and electrophilicity of the terminal alkyne. researchgate.net This formal [3+2] annulation provides a modular synthesis of substituted pyrroles. organic-chemistry.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization reactions provide a powerful means to construct the pyrrole ring from acyclic precursors. acs.orgacs.orgbeilstein-journals.org A notable example is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides. acs.orgacs.org For instance, 4-azido-1-phenyl-1-butyne can be converted to this compound in high yield using a catalytic amount of indium(III) chloride. acs.orgacs.org This reaction proceeds with complete 5-endo-dig regioselectivity. acs.org

Rearrangement reactions also play a role in the synthesis of pyrrole-containing fused heterocyclic systems. For example, pyrrolo[2,1-f] rsc.orgorganic-chemistry.orgresearchgate.nettriazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. beilstein-journals.org Another approach involves the intramolecular cyclization of 1-(2-thiophenyl)pyrroles, which can be generated in situ, to form pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles. beilstein-journals.org

A novel method for preparing benzyl this compound-1-carboxylate involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride. mdpi.com

C-H Borylation Strategies for Pyrrole Derivatization

Direct C-H borylation of the pyrrole ring is a highly atom-economical method for introducing a versatile boryl group, which can then be used in subsequent cross-coupling reactions to install various substituents. mdpi.comacs.orgbeilstein-journals.org Iridium-catalyzed borylation has been shown to be particularly effective for the regioselective borylation of pyrroles. mdpi.combeilstein-journals.org For instance, commercially available pyrrole-2-carboxylate esters can be directly borylated at the 5-position using an iridium catalyst, and the resulting boronic ester can be used in Suzuki coupling reactions without the need for N-H protection. mdpi.com This two-step sequence provides a convenient route to NH-free 5-aryl-pyrrole-2-carboxylates. mdpi.comresearchgate.net

More recently, a metal-free approach for the site-selective C-H borylation of pyrroles has been developed using just BBr₃, directed by a pivaloyl group. nih.gov This method allows for the C2-borylation of pyrroles, with selectivity governed by chelation and electronic effects. nih.gov

Table 3: C-H Borylation of Pyrroles
Pyrrole SubstrateBorylation Reagent/CatalystPosition of BorylationSubsequent ReactionProductReference
Methyl 1H-pyrrole-2-carboxylateB₂pin₂ / [Ir(cod)OMe]₂/dtbpyC5Suzuki CouplingMethyl 5-aryl-1H-pyrrole-2-carboxylates mdpi.com
N-Pivaloyl-pyrroleBBr₃C2-N-Pivaloyl-2-borylpyrrole nih.gov
PyrroleDiisopropylaminoborane / [Ir(OMe)(cod)]₂/ICy·HClC2-2-Borylpyrrole beilstein-journals.org

Catalyst-Free and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign and economically viable chemical processes, synthetic strategies for this compound and its derivatives have increasingly focused on catalyst-free and green chemistry principles. These approaches aim to reduce waste, eliminate the need for often toxic and expensive metal catalysts, decrease energy consumption, and utilize safer solvents.

Catalyst-Free Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the structural elements of all starting materials, are inherently atom-economical. Several MCRs for the synthesis of polysubstituted pyrroles have been developed to proceed efficiently without any catalyst. semanticscholar.orgorientjchem.org

For instance, a four-component reaction between arylamines, dialkyl acetylenedicarboxylates, arylglyoxals, and 1,3-dicarbonyl compounds in ethanol can proceed under reflux or even at room temperature to produce highly functionalized pyrroles in excellent yields. semanticscholar.org Another facile, catalyst-free method involves the reaction of arylglyoxal monohydrate, β-keto esters, amines, and various cyclic 1,3-dicarbonyls under mild conditions. thieme-connect.com These methods offer significant advantages in terms of operational simplicity and the avoidance of catalyst-related costs and contamination. A notable catalyst- and solvent-free, three-component synthesis of tetrasubstituted pyrroles proceeds via the nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with β-nitrostyrene and subsequent intramolecular cyclization. organic-chemistry.org

Mechanochemical Synthesis: Ball Milling

Mechanochemistry, specifically ball milling, has emerged as a powerful solvent-free and catalyst-free technique for organic synthesis. A one-pot ball milling method has been developed for synthesizing new 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives from phenacyl bromide, malonic acid, and an amine. rroij.com This approach is simple, environmentally friendly, and economically advantageous, providing the pure product after milling without the need for further purification. rroij.comrsc.org

ReactantsConditionsProductYieldReference
Aniline (B41778), Ethyl acetoacetate, 4-Hydroxycoumarin, Phenylglyoxal monohydrateEthanol, RefluxEthyl 4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate88% thieme-connect.com
Phenacyl bromide, Malonic acid, Phenyl amineBall milling, 30 min, Solvent-free2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acidHigh rroij.com
Primary amine, Dialkyl acetylenedicarboxylate, β-NitrostyreneCatalyst- and solvent-freeTetrasubstituted pyrrolesHigh organic-chemistry.org

Green Chemistry Strategies

Green chemistry principles are increasingly being integrated into the synthesis of pyrrole derivatives, focusing on alternative energy sources and benign reaction media. scholarsresearchlibrary.com

Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. acs.org This technique, often termed 'e-chemistry' for being effective, economical, and eco-friendly, has been successfully applied to the synthesis of various substituted pyrroles. scholarsresearchlibrary.com For example, a solvent- and catalyst-free, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives was achieved via a microwave-assisted three-component reaction of an amine, α-bromoacetophenone, and ethyl acetoacetate. nih.gov This approach offers high yields and easy product purification. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green energy source that can accelerate reactions and improve yields. researchgate.netrsc.org Ultrasound-assisted synthesis has been used for aza-Michael reactions and for the construction of polysubstituted pyrroles via multicomponent reactions, often proceeding much faster than in the absence of irradiation and without the need for catalysts. rsc.orgnih.gov An energy-saving method for preparing trisubstituted and tetrasubstituted pyrrole-2-carbonitriles utilizes an ultrasound-assisted tandem reaction of alkenes, trimethylsilyl (B98337) cyanide (TMSCN), and N,N-disubstituted formamides under metal- and solvent-free conditions. rhhz.net This reaction proceeds with high efficiency (77-97% yields) and selectivity within 40 minutes. rhhz.net

Aqueous Reaction Media: Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. The classic Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, has been efficiently performed in water without any catalyst, leading to simple product isolation and high yields. researchgate.net This demonstrates a significant green improvement over traditional methods that often require acidic catalysts and organic solvents.

MethodReactantsConditionsKey Advantage(s)Reference(s)
Microwave-AssistedBenzoin, Primary aromatic amine, MalononitrileMicrowave irradiation (240 W), Ethanol, Pyridine (catalyst)Rapid synthesis, high yield scholarsresearchlibrary.com
Microwave-AssistedAmine, α-Bromoacetophenone, Ethyl acetoacetateMicrowave irradiation (450 W), Neat (solvent-free), Catalyst-freeHigh yield, short reaction time, solvent-free nih.gov
Ultrasound-AssistedAldehyde, Ammonium acetate, Phenylglyoxal monohydrateUltrasonic irradiation, Methanol, Catalyst-freeRapid (≤ 1 hour), moderate to good yields, catalyst-free nih.gov
Ultrasound-AssistedAlkenes, TMSCN, N,N-Disubstituted formamidesUltrasonic irradiation (40 kHz), I₂, Solvent- and metal-freeHigh yields (77-97%), short reaction time (40 min) rsc.orgrhhz.net
Aqueous Paal-Knorr MethodHexa-2,5-dione, Primary aminesWater, No catalystEnvironmentally friendly solvent, simple isolation researchgate.net

These catalyst-free and green chemistry approaches represent significant progress in the sustainable synthesis of this compound and its derivatives, offering methodologies that are not only more environmentally responsible but also often more efficient and cost-effective than traditional routes.

Iii. Reactivity Profiles and Mechanistic Studies of 2 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) and Phenyl Rings

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which enriches the ring with electron density. cymitquimica.compearson.com This heightened reactivity generally directs electrophilic attack to the pyrrole moiety over the phenyl ring.

Electrophilic substitution on the pyrrole ring typically occurs at the C2 (α) or C3 (β) positions. For unsubstituted pyrrole, the attack is favored at the C2 position due to greater resonance stabilization of the resulting intermediate cation. pearson.com In 2-phenyl-1H-pyrrole, the C5 position is electronically analogous to the C2 position of unsubstituted pyrrole and is often the primary site of electrophilic attack.

Halogenation: Halogenation of this compound can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. The regioselectivity can be influenced by the reaction conditions and the specific halogenating agent used. While the pyrrole ring is the more reactive site, halogenation can also be directed to the phenyl ring under certain conditions or with specific catalysts. For example, iron-catalyzed bromination has been shown to favor ortho-substitution on aniline (B41778) derivatives. nih.gov

Nitration: Nitration of pyrroles requires mild conditions to avoid polymerization, which can be triggered by strong acids typically used for nitrating benzene. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often employed. bhu.ac.in For this compound, nitration is expected to occur preferentially at the C5 position of the pyrrole ring. Studies on related systems, such as 2-phenylindole, have shown that nitration can occur at the C3 position of the indole (B1671886) ring, which is analogous to the C5 position of pyrrole. sci-hub.se

Sulfonation: Sulfonation of pyrroles is also challenging due to their acid sensitivity. The reaction is often carried out using milder reagents like the sulfur trioxide-pyridine complex. In the case of 2-phenylpyridine, a related heterocyclic compound, ruthenium-catalyzed sulfonation has been shown to direct the sulfonyl group to the meta-position of the phenyl ring. acs.org For this compound, sulfonation is anticipated to favor the C5 position of the pyrrole ring, although reaction conditions could potentially influence the substitution pattern, possibly leading to sulfonation on the phenyl ring as well. worldscientific.comisuct.ru

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagent(s) Expected Major Product(s) Reference(s)
Halogenation N-Bromosuccinimide (NBS) 5-Bromo-2-phenyl-1H-pyrrole
Nitration Benzoyl nitrate 5-Nitro-2-phenyl-1H-pyrrole bhu.ac.insci-hub.se
Sulfonation SO₃-Pyridine complex This compound-5-sulfonic acid acs.orgworldscientific.comisuct.ru

The presence of substituents on either the pyrrole or phenyl ring can significantly alter the reactivity and regioselectivity of electrophilic substitution. minia.edu.eglibretexts.org

Activating groups (e.g., alkyl, hydroxyl, alkoxy) on the phenyl ring increase the electron density of the phenyl ring, making it more competitive with the pyrrole ring for electrophilic attack. These groups are typically ortho, para-directing. minia.edu.eguci.edu

Deactivating groups (e.g., nitro, cyano, carbonyl) on the phenyl ring decrease its reactivity, further favoring substitution on the pyrrole ring. These groups are generally meta-directing. minia.edu.eguci.edu

Substituents on the pyrrole ring will also direct incoming electrophiles. For example, an electron-withdrawing group at the C5 position would likely direct a second electrophile to the C4 position.

The interplay between the directing effects of the phenyl group and any other substituents can lead to a variety of isomeric products. The precise outcome depends on the electronic nature and position of the existing substituent. minia.edu.eglibretexts.org

Regioselectivity in Halogenation, Nitration, and Sulfonation

Oxidation and Reduction Pathways of this compound

Oxidation of this compound can lead to the formation of various products, including pyrrole-2-carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for this transformation. The oxidation can sometimes lead to ring-opening of the pyrrole nucleus under harsh conditions. ambeed.com The synthesis of 4-phenyl-1H-pyrrole-2-carboxylic acid has been documented, suggesting that oxidation of the corresponding pyrrole is a viable synthetic route. smolecule.com

The pyrrole ring of this compound can be reduced to form 2-phenylpyrrolidine (B85683). This reduction is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The dehydrogenation of 2-phenylpyrrolidine has been reported as a method to synthesize 2-phenylpyrrole, indicating the reversibility of this process under certain conditions. researchgate.net The synthesis of chiral 2-phenylpyrrolidine has also been described, starting from chiral 2-amino-phenylacetic acid, highlighting the importance of this saturated heterocyclic system. patsnap.com

Formation of Pyrrole-2-carboxylic Acids via Oxidation

Nucleophilic and Organometallic Reactivity at Pyrrole Nitrogen and Carbon Centers

While the pyrrole ring is generally electron-rich and thus more susceptible to electrophilic attack, it can also undergo nucleophilic reactions under specific conditions. The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile. cymitquimica.com It can be alkylated or acylated at the nitrogen position. ambeed.comorganic-chemistry.org

Organometallic reagents can be used to functionalize this compound. For example, deprotonation of the N-H bond with a strong base can generate a pyrrolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles. Furthermore, organometallic cross-coupling reactions, such as Suzuki or Heck couplings, can be employed to introduce substituents onto the phenyl ring. ambeed.com The use of organometallic reagents in the synthesis of functionalized 1-phenylpyrrole (B1663985) derivatives has been demonstrated through bromine/lithium exchange or metalation reactions. researchgate.net The formation of metal complexes with N-confused porphyrins, which contain an inverted pyrrole ring, has also been studied, showcasing the diverse organometallic chemistry of pyrrole-containing macrocycles. mdpi.com

Reaction Mechanisms of this compound Transformations

The transformation of this compound and its derivatives is governed by complex reaction mechanisms that dictate product outcomes. These mechanisms often involve intricate catalytic cycles, the formation of transient intermediates, and carefully defined transition states. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these pathways, providing insights into reaction feasibility, regioselectivity, and the roles of various reagents.

Understanding the transient species that form during a chemical reaction is fundamental to controlling its course. For transformations involving the pyrrole scaffold, researchers have identified and characterized several key intermediates and the transition states that lead to their formation.

A foundational method for pyrrole synthesis, the Paal-Knorr reaction , proceeds through a series of well-defined intermediates. The mechanism initiates with the acid-catalyzed hydrolysis of a precursor like 2,5-dimethoxytetrahydrofuran (B146720), which generates a diketone intermediate. This diketone then undergoes condensation with an amine to form a Schiff base, which subsequently cyclizes via intramolecular dehydration to yield the final pyrrole ring.

In more complex, multi-component syntheses, the intermediates dictate the final structure. For instance, in a three-component reaction to form 2,4,5-trisubstituted-1H-pyrrol-3-ols, the proposed mechanism begins with a nucleophilic attack to form a (Z)-enamine-type intermediate. mdpi.com DFT calculations suggest this initial step is likely the slowest, or rate-determining, step. This enamine intermediate then undergoes a 5-exo-trig intramolecular cyclization, leading to a 2,4-dihydro-3H-pyrrol-3-one, which finally tautomerizes to the more stable pyrrol-3-ol product. mdpi.com

Catalytic cycles often involve organometallic intermediates. In ruthenium-catalyzed cycloadditions of enamides and alkynes, which can lead to pyrroles as a side product, DFT calculations have mapped the potential energy surface. pku.edu.cn The reaction proceeds through a six-membered ruthenacycle intermediate, which forms after metalation and deprotonation of the enamide substrate. pku.edu.cn Insertion of an alkyne expands this to an eight-membered ruthenacycle intermediate, a critical juncture from which different reaction pathways can diverge. pku.edu.cn

Similarly, palladium-catalyzed reactions feature distinct intermediates. The dearomative spirocyclization of certain pyrroles to form 3H-pyrroles is proposed to proceed via one of two catalytic cycles. chim.it One pathway involves the initial coordination of the Pd(0) catalyst to an alkyne, forming a complex that then undergoes spirocyclization. chim.it An alternative mechanism begins with the oxidative addition of an aryl iodide to the Pd(0) catalyst, forming a Pd(II) intermediate that then directs the cyclization. chim.it In cross-dehydrogenative coupling reactions, a palladacycle intermediate is formed through C-H activation, which then facilitates the coupling of the two heterocyclic partners. acs.org

The table below summarizes key intermediates and transition states that have been investigated in transformations related to the this compound core structure.

Reaction TypeIntermediate / Transition State (TS)Method of InvestigationKey Findings
Three-Component Pyrrol-3-ol Synthesis (Z)-enamine-type intermediateDFT-B3LYP CalculationsFormation of this intermediate is proposed as the rate-limiting step. mdpi.com
Ruthenium-Catalyzed [4+2] Cycloaddition Six- and eight-membered ruthenacycle intermediatesDFT Calculations (M06//B3LYP)The eight-membered ruthenacycle is a critical intermediate that determines the reaction pathway toward different products. pku.edu.cn
1,3-Dipolar Cycloaddition One-step mechanism transition states (TSA, TSB)DFT CalculationsThe reaction proceeds via a concerted mechanism. Steric interactions in the transition state (TSB) make an alternative pathway (Path B) less favorable than the observed pathway (Path A). acs.org
Palladium-Catalyzed Dearomative Spirocyclization Pd(0)-alkyne complex; Pd(II) intermediateMechanistic ExperimentsTwo plausible catalytic cycles were proposed, both accounting for the formation of the 3H-pyrrole product. chim.it
Palladium-Catalyzed Cross-Dehydrogenative Coupling Palladacycle intermediateH/D Exchange ExperimentsC-H activation leads to a palladacycle which is key to the C-C bond formation. acs.org

The choice of catalyst and the specific reaction conditions (e.g., solvent, temperature, additives) are paramount in directing the outcome of this compound transformations. These factors can influence reaction rates, yields, and, most critically, regioselectivity.

Catalysis in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis. The general mechanism involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states, proceeding through steps of oxidative addition, transmetalation, and reductive elimination. nih.gov The specific ligands attached to the palladium center are crucial. For example, in the asymmetric Heck reaction, chiral ligands like BINAP are used to induce enantioselectivity, affording products with high optical purity. wiley-vch.de In the dearomative allylation of 1H-pyrroles, the use of a specific bidentate ligand, (R)-L, was essential for achieving both high regioselectivity and enantioselectivity. chim.it The oxidant also plays a key role; in cross-dehydrogenative couplings, an oxidant like copper(II) acetate (B1210297) is required to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination, thus allowing the catalytic cycle to continue. acs.org

Influence of Conditions on Regioselectivity: The course of a reaction can often be steered toward a desired isomer by carefully tuning the reaction conditions. In the palladium-catalyzed coupling-cyclization of 2-(2',3'-allenyl)malonates, deliberate control of the conditions allows for the selective formation of either vinylic cyclopropanes or cyclopentenes. acs.org This selectivity is attributed to the relative stabilities of the syn- and anti-type π-allyl palladium intermediates that are formed under different conditions. acs.org

A striking example of this control is seen in the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. The reaction can yield two different heterocyclic products (an oxadiazine or a triazinone), and the ratio of these products is highly dependent on the reagents used. When triphenylphosphine (B44618) dichloride (PPh₃Cl₂) was used, the reaction preferentially formed the triazinone product. beilstein-journals.org The amount of base (triethylamine) was also found to be critical; using 2.5 equivalents gave an excellent combined yield, whereas an excess of base led to a significant drop in yield. beilstein-journals.org

The table below details how different catalysts and conditions steer the course of various transformations.

Reaction TypeCatalyst / ConditionRole / EffectOutcome
Cross-Coupling Palladium(0) / Palladium(II)Catalyzes the C-C bond formationForms coupled products via a Pd(0)/Pd(II) cycle. nih.gov
Asymmetric Allylation Pd(0) with (R)-L ligandInduces stereocontrolHigh enantioselectivity and regioselectivity in the formation of 2H-pyrroles. chim.it
Cross-Dehydrogenative Coupling Pd(OAc)₂ with Cu(OAc)₂Catalyst and oxidantPd(II) is the active catalyst for C-H activation; Cu(II) regenerates the catalyst. acs.org
Intramolecular Cyclization PPh₃Cl₂ vs. PPh₃Br₂Controls regioselectivityThe choice of halogen source significantly influences the ratio of N-imidoylation vs. O-imidoylation products. beilstein-journals.org
Intramolecular Cyclization Triethylamine (2.5 equiv.)Base, optimizes yieldProvides optimal conditions for high yield; excess base is detrimental. beilstein-journals.org
Vilsmeier-Haack Formylation Temperature (< 10°C)Minimizes side reactionsImproves the yield and purity of the formylated product.

Iv. Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Phenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of 2-Phenyl-1H-pyrrole. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. In a typical ¹H NMR spectrum, the pyrrole (B145914) protons appear in the range of δ 6.2–7.5 ppm. The broad singlet for the N-H proton is a characteristic feature. The protons of the phenyl group typically resonate as a multiplet, reflecting their various positions on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Reference
H-3 ~6.2-6.3 Multiplet wiley-vch.dersc.org
H-4 ~6.2-6.3 Multiplet wiley-vch.dersc.org
H-5 ~6.7 Triplet 2.0 wiley-vch.de
Phenyl-H ~7.2-7.5 Multiplet wiley-vch.dersc.org
N-H ~8.4 Broad Singlet rsc.org

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. The aromatic carbons of the phenyl and pyrrole rings resonate in the downfield region, typically between δ 100 and 140 ppm. The specific chemical shifts help to distinguish between the individual carbon atoms. For instance, the carbon atom attached to the phenyl group (C2) shows a distinct chemical shift compared to the other pyrrole carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ ppm) Reference
C-3 ~107.7 wiley-vch.de
C-4 ~108.6 wiley-vch.de
C-5 ~123.6 wiley-vch.de
Phenyl C (ipso) ~133.3 wiley-vch.de
Phenyl C ~126.6, 128.2, 128.5 wiley-vch.de
C-2 ~134.5 wiley-vch.de

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. acs.org

The IR spectrum of this compound displays several key absorption bands. A prominent feature is the N-H stretching vibration, which typically appears in the region of 3100–3400 cm⁻¹. The aromatic C-H stretching vibrations of both the phenyl and pyrrole rings are observed above 3000 cm⁻¹. arkat-usa.org The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1500–1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations provide further structural information and can be found at lower wavenumbers. orientjchem.org Conformational analysis can be aided by observing shifts in these vibrational bands under different conditions. acs.org

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretch 3100 - 3400
Aromatic C-H Stretch > 3000 arkat-usa.org
C=C Aromatic Stretch 1500 - 1600
C-H In-plane Bending 1000 - 1300 orientjchem.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 143.19 g/mol . nih.govbiosynth.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the loss of small, stable molecules or radicals. In electron impact mass spectrometry, the molecular ion is often the most abundant peak (base peak). nist.gov The fragmentation of the pyrrole ring and the phenyl group leads to a characteristic set of fragment ions, which helps to confirm the identity of the compound. researchgate.netchemguide.co.uk

Table 4: Mass Spectrometry Data for this compound

m/z Value Interpretation Reference
143 Molecular Ion [M]⁺ nih.govnist.gov
115 [M - N₂]⁺ or [M - HCN]⁺ related fragment nih.gov
116 Fragment ion nih.gov

Note: The relative intensities of fragment ions can vary depending on the ionization method and energy.

V. Computational Chemistry and Theoretical Investigations of 2 Phenyl 1h Pyrrole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are essential for predicting the physicochemical properties of molecules in various states. dergipark.org.tr These methods have been applied to 2-phenyl-1H-pyrrole and its isomers to elucidate their electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For this compound, DFT calculations, particularly at the B3LYP/6-31++G(d,p) level, have been employed to determine its optimized geometry and electronic properties. dergipark.org.tr

Studies show that this compound, along with its isomers 1-phenylpyrrole (B1663985) and 3-phenylpyrrole, adopts a tilted or twisted conformation in its ground state rather than a planar one. dergipark.org.tr This is due to a balance between the conjugative interactions that favor planarity and the steric repulsion between non-bonded hydrogen atoms that favor a non-planar structure. dergipark.org.tr The calculated dihedral angle between the phenyl and pyrrole (B145914) rings for this compound is approximately 25.08°. dergipark.org.tr Other computational methods have reported this angle to be between 24° and 31°. dergipark.org.tr

The electronic properties, such as total electronic energy, have also been calculated. The electronic energy difference among the phenylpyrrole isomers indicates that 3-phenylpyrrole is the most stable, followed by 1-phenylpyrrole and then this compound. dergipark.org.tr

Table 1: Calculated Structural and Electronic Properties of Phenylpyrrole Isomers at B3LYP/6-31++G(d,p) level dergipark.org.tr

Compound Dihedral Angle (°) Interring Bond Length (Å) Total Electronic Energy (Hartree) Relative Energy (kJ/mol)
1-Phenylpyrrole 37.28 1.4334 -477.5342 24.2
This compound 25.08 1.4646 -477.5299 37.5

Source: Data compiled from a computational study on phenylpyrroles. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trlibretexts.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept them. dergipark.org.tr The energy gap between the HOMO and LUMO (Eg) is an indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests higher reactivity and lower stability. ijcce.ac.ir

For the phenylpyrrole isomers, FMO calculations show that this compound is the softest, meaning it has the smallest HOMO-LUMO gap. dergipark.org.tr This suggests it is the best electron donor and acceptor among the three isomers. dergipark.org.tr The distribution of HOMO and LUMO surfaces indicates that electronic transitions are primarily of the π-π* type. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Properties of Phenylpyrrole Isomers dergipark.org.tr

Compound HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV)
1-Phenylpyrrole -5.73 -0.46 5.27
This compound -5.46 -0.56 4.90

Source: Data compiled from a computational study on phenylpyrroles. dergipark.org.tr

Prediction of Regioselectivity via Transition State Modeling

Computational modeling of transition states using DFT can predict the regioselectivity of chemical reactions. For electrophilic substitution reactions involving pyrrole derivatives, theoretical studies have been conducted to predict whether the substitution will occur at the α or β position. researchgate.net These studies often involve calculating the activation energies for different reaction pathways. researchgate.net The pathway with the lower activation energy is kinetically favored. researchgate.net

In the context of pyrrole and its derivatives, it has been shown that nucleophilicity is generally condensed at the α-position, making it the thermodynamically and kinetically favored site for electrophilic attack, which is consistent with experimental results. researchgate.net For more complex reactions, such as the Ti-catalyzed synthesis of substituted pyrroles, iterative supervised principal component analysis (ISPCA) combined with DFT modeling has been used to design catalysts that control regioselectivity. nih.gov This data-driven approach helps in understanding the factors, like ligand lability, that influence the outcome of the reaction. nih.gov

Conformational Analysis and Rotational Potentials

The conformation of this compound, specifically the rotation around the single bond connecting the two rings, significantly influences its properties. dergipark.org.tr

Tilted Geometry of Phenyl and Pyrrole Rings

As established by DFT calculations, this compound possesses a non-planar, tilted structure. dergipark.org.tr The equilibrium geometry results from a compromise between two opposing forces: the π-conjugation between the phenyl and pyrrole rings, which favors a planar (0°) conformation, and the steric hindrance between the ortho-hydrogen atoms on the rings, which favors a perpendicular (90°) arrangement. dergipark.org.tr The resulting twisted conformation represents the molecule's global energy minimum. dergipark.org.tr

Torsion Angle Dependence of Molecular Properties

The molecular properties of this compound are dependent on the torsion angle between the phenyl and pyrrole rings. dergipark.org.tr By calculating the potential energy surface as a function of this angle, researchers can determine the energy barriers to rotation. dergipark.org.tr

For this compound, the planar conformation (0° torsion angle) represents a low energy barrier, while the perpendicular conformation (90° torsion angle) corresponds to a higher energy barrier. dergipark.org.tr The energy of this perpendicular barrier (E90) for this compound has been calculated to be 14.48 kJ/mol at the B3LYP/6-31++G(d,p) level. dergipark.org.tr It is noted that this value is sensitive to the computational method used, with reported values ranging from 6 kJ/mol to 26 kJ/mol. dergipark.org.tr

Table 3: Rotational Energy Barriers for Phenylpyrrole Isomers dergipark.org.tr

Compound E₀ (kJ/mol) E₉₀ (kJ/mol)
1-Phenylpyrrole 2.50 9.07
This compound 2.25 14.48

E₀ represents the energy barrier at the planar conformation, and E₉₀ represents the energy barrier at the perpendicular conformation. Source: Data compiled from a computational study on phenylpyrroles. dergipark.org.tr

Molecular Docking Studies in Biological Systems

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. This technique is crucial in drug discovery for understanding how a compound might interact with a biological target and for predicting its binding affinity.

Ligand-Protein Interaction Profiling

Molecular docking studies have been essential in mapping the interactions between this compound derivatives and various protein targets. These studies identify the key amino acid residues in the protein's binding site that interact with the ligand and characterize the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.orgnih.gov

A significant area of research has been the investigation of this compound derivatives as potential anticancer agents. For example, docking studies of pyrrole-based compounds targeting tubulin, a protein critical for cell division, have revealed important binding details. researchgate.netnih.gov The phenyl and pyrrole rings of the ligand often engage in hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. nih.gov The specific binding mode can distinguish between compounds with high and low activity, with more active compounds being buried deeper in the binding site. nih.gov

In the context of antimicrobial drug discovery, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been designed and evaluated as inhibitors of E. coli DNA gyrase. researchgate.net Docking studies showed that these compounds interact with key amino acid residues such as ARG136 and ASP73. researchgate.net

Furthermore, this compound-3-carboxamides have been explored as antagonists for the serotonin (B10506) 5-HT6 receptor, a target for cognitive-enhancing drugs. acs.org Docking simulations indicated that the protonated basic nitrogen of the ligand forms a salt bridge with an aspartate residue (D3.32), while the aromatic core creates CH−π interactions with phenylalanine residues (F6.52/F6.51). acs.org The 2-phenyl group fits into a hydrophobic pocket formed by several transmembrane domains. acs.org

The table below summarizes the key interactions observed in various molecular docking studies of this compound derivatives.

Target ProteinThis compound Derivative ClassKey Interacting ResiduesTypes of Interactions
TubulinPyrrole-based antitubulin agentsResidues in the colchicine binding siteHydrophobic interactions, Hydrogen bonds
E. coli DNA Gyrase4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsARG136, ASP73Not specified in abstract
5-HT6 ReceptorThis compound-3-carboxamidesD3.32, F6.52, F6.51Salt bridge, CH−π interactions
Tyrosinase2-Cyanopyrrole derivativesNot specifiedMetal-ligand interaction, π-π interaction, Hydrophobic interactions
Cyclooxygenase (COX)2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesNot specifiedNot specified

This table is generated based on available data from the search results and may not be exhaustive.

Predictive Modeling of Binding Modes and Affinities

Molecular docking is also a powerful tool for predicting the binding modes and affinities of ligands. By calculating a docking score, which estimates the free energy of binding, researchers can rank different compounds and prioritize those with the highest predicted affinity for a specific target. nih.gov

For instance, in the development of this compound derivatives as inhibitors of Aurora A kinase, a target in cancer therapy, 3D-QSAR (Quantitative Structure-Activity Relationship) and Surflex-docking studies were performed. mdpi.com These models provided reliable predictions of the inhibitory activity and highlighted the importance of the sulfo group, a secondary amine group on the indolin-2-one, and the carbonyl of a dihydro-indolone group for binding to the receptor. mdpi.com

In another study, molecular docking was used to understand the binding of 2-amino-1-(substituted-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester derivatives to an anti-HIV-1 receptor. researchgate.net The study revealed that an iodo-substituted derivative had a higher interaction energy compared to fluoro and methoxy (B1213986) substituted derivatives, suggesting a stronger binding affinity. researchgate.net

The predictive power of these models is often validated by comparing the predicted binding affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC50). A strong correlation between the predicted and experimental values indicates the robustness of the computational model. For example, studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors showed a high correlation between the predicted and actual pIC50 values. mdpi.com

The following table presents a selection of this compound derivatives and their predicted binding affinities or inhibitory activities from various studies.

Derivative ClassTargetPredicted Binding Affinity/ActivityExperimental Correlation
Pyrrole-indolin-2-onesAurora A KinaseHigh predicted pIC50 valuesHigh correlation with actual pIC50 (r²pred = 0.937 for CoMFA)
2-Amino-1-(substituted-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl estersAnti-HIV-1 ReceptorHighest interaction energy for iodo derivative (-265.9)Not explicitly stated
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsE. coli DNA GyraseDocking scores of -7.011 and -6.60 kcal/mol for active compoundsGood correlation with DNA gyrase inhibitory activity (IC50 values of 0.28 µM and 0.43 µM)
2-Cyanopyrrole derivativesTyrosinaseNot specified in abstractCompound A12 showed strong inhibition (IC50: 0.97 μM)
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesCOX-1 and COX-2Compound 4h had a predicted pIC50 of 7.11Good correlation with experimental IC50 values

This table is generated based on available data from the search results and may not be exhaustive.

Vi. Research on Biological Activities and Medicinal Chemistry Applications of 2 Phenyl 1h Pyrrole Derivatives

Mechanism of Action Studies in Biological Systems

Derivatives of 2-phenyl-1H-pyrrole exert their biological effects by interacting with various molecular targets within biological systems, thereby modulating cellular signaling pathways.

The biological activity of this compound derivatives is rooted in their ability to bind with high specificity to molecular targets like enzymes and receptors. For instance, certain pyrrole-based compounds have been found to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function. mdpi.com Molecular docking studies have elucidated these interactions at an atomic level. In the case of 5-HT6 receptor ligands, derivatives of this compound-3-carboxamide establish key interactions within the receptor's binding pocket. A crucial interaction is the formation of a salt bridge between the protonated basic nitrogen of the ligand's alicyclic amine and the aspartic acid residue D3.32 of the receptor. nih.govresearchgate.net Furthermore, the aromatic pyrrole (B145914) core engages in CH−π interactions with fluorine-containing amino acids like F6.52/F6.51, while the substituted phenyl ring extends into a hydrophobic pocket. nih.gov

In the context of tyrosinase inhibition, molecular docking has shown that active 2-cyanopyrrole derivatives can interact with the copper ions in the enzyme's active site. nih.gov Specifically, studies suggest that the sulfur atom of thiourea (B124793) in some pyrrole derivatives may form complexes with the copper ions, playing a key role in the inhibitory activity. capes.gov.br

A significant area of research has been the role of this compound derivatives as kinase inhibitors, which are crucial regulators of cell signaling. One study identified (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP), a chalcone (B49325) derivative containing a pyrrole ring, as an inhibitor of Src, Syk, and transforming growth factor-β-activated kinase 1 (TAK1) activities. researchgate.net This inhibition subsequently dampens the downstream signaling cascades of NF-κB and AP-1. researchgate.net

Other research has demonstrated that certain fused 1H-pyrrole derivatives can potently inhibit Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A1, DYRK3, and GSK3 alpha kinases. tandfonline.com Pyrrolo[3,2-c]pyridines, another class of fused pyrrole derivatives, have been shown to be potent inhibitors of FMS kinase, with activity linked to specific phenyl substituents that enhance affinity for the enzyme. nih.gov Furthermore, derivatives based on the this compound-3-carboxamide scaffold act as inverse agonists at the serotonin (B10506) 5-HT6 receptor, modulating its associated signaling pathways, including the Gs protein and Cyclin-Dependent Kinase 5 (Cdk5) pathways. nih.govresearchgate.netacs.orgnih.gov This inverse agonism prevents the agonist-independent activation of Cdk5 signaling, which is involved in processes like neurite growth. researchgate.netacs.org

Several this compound derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govdovepress.com Kinetic studies have revealed the specific mechanisms of this inhibition. For example, compound A12, a 2-cyanopyrrole derivative, was found to be a reversible and mixed-type inhibitor of mushroom tyrosinase. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Another derivative, PDTM3, was shown to be a competitive inhibitor, suggesting it binds directly to the active site of tyrosinase, competing with the natural substrate. dovepress.com Molecular docking studies support these findings, showing that the most active inhibitors fit well into the active pocket of tyrosinase. nih.govresearchgate.net The interactions are often stabilized by metal-ligand interactions with the copper ions, as well as π-π stacking and hydrophobic interactions with surrounding amino acid residues. nih.gov

The serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR), is a significant target for cognitive enhancement therapies. nih.govacs.orgnih.govresearchgate.net Research has shown that modifying a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler this compound-3-carboxamide core changes the functional activity of the resulting compounds. nih.govresearchgate.netacs.org While the former act as neutral antagonists, the this compound derivatives behave as inverse agonists at the 5-HT6 receptor. nih.govresearchgate.netacs.orgresearchgate.net

This inverse agonism means they inhibit the receptor's basal, constitutive activity, even in the absence of an agonist. Specifically, these compounds have been shown to decrease the basal cyclic AMP (cAMP) levels in cells expressing the 5-HT6R, indicating modulation of the canonical Gs-adenylyl cyclase pathway. researchgate.net In addition to the Gs pathway, the 5-HT6 receptor can activate Cdk5 signaling independently of an agonist. researchgate.netacs.org The this compound-3-carboxamide inverse agonists, such as compound 27, effectively prevent this activation, thereby inhibiting processes like Cdk5-dependent neurite growth. nih.govresearchgate.netnih.gov

Tyrosinase Inhibition Mechanisms

Structure-Activity Relationship (SAR) Investigations and Pharmacophore Elucidation

Understanding the relationship between the structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.

Structure-activity relationship (SAR) studies have provided detailed insights into how different substituents on the this compound core influence biological activity.

For 5-HT6 receptor ligands , the nature and position of substituents on the arylsulfonamide fragment are critical for affinity. nih.govacs.org

Electron-withdrawing groups : Introducing electron-withdrawing groups like fluorine, chlorine, trifluoromethyl (CF3), or trifluoromethoxy at the C3 position of the phenylsulfonyl ring significantly increases affinity for the 5-HT6 receptor. nih.govacs.org Chlorine, in particular, was found to be a highly favorable substituent, potentially by forming halogen bonding contacts with amino acids in the receptor. nih.govacs.org

Electron-donating groups : The introduction of electron-donating groups on the phenylsulfonyl ring is generally less favorable for receptor interaction. nih.govacs.org

Positional Isomers : The position of the substituent matters. Shifting a chlorine atom or a methyl group from the C3 to the C2 position on the phenylsulfonyl ring was found to decrease affinity for the 5-HT6 receptor. acs.org Similarly, moving a fluorine atom from the C3 to the C4 position resulted in a loss of affinity. acs.org

Heterocyclic replacements : Replacing the phenyl fragment with five-membered heterocycles like thien-2-yl or 1-methyl-1H-pyrazol-4-yl was not beneficial for the interaction with the 5-HT6 receptor. acs.org

For tyrosinase inhibitors , SAR analysis of 2-cyanopyrrole derivatives revealed key structural requirements. frontiersin.org

The introduction of a substituent on the phenyl ring at the C3-position of the pyrrole skeleton clearly influences inhibitory potency. frontiersin.org For instance, compound A12, with a 3,4-dichlorophenyl substituent, showed significantly stronger activity (IC50 = 0.97 µM) compared to the unsubstituted parent compound A1 (IC50 = 7.24 µM). frontiersin.org

For anti-tuberculosis agents targeting the MmpL3 transporter, SAR studies of pyrrole-2-carboxamides highlighted several key features. nih.gov

Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved anti-TB activity. nih.gov

Conversely, strong electron-withdrawing groups like CF3 or electron-donating groups on the phenyl ring led to a slight reduction in activity. nih.gov

Bulky substituents on the carboxamide moiety were also found to enhance anti-TB activity. nih.gov

Interactive Data Table: SAR of this compound Derivatives at the 5-HT6 Receptor This table summarizes the binding affinity (Ki) of various substituted this compound-3-carboxamide derivatives for the human 5-HT6 receptor.

Interactive Data Table: Tyrosinase Inhibition by 2-Cyanopyrrole Derivatives This table displays the half-maximal inhibitory concentration (IC50) of various substituted 2-cyanopyrrole derivatives against mushroom tyrosinase.

Identification of Key Structural Features for Desired Bioactivity

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the pyrrole and phenyl rings. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the desired bioactivity.

For instance, in the development of 5-HT6 receptor inverse agonists for cognitive enhancement, the this compound-3-carboxamide scaffold serves as a crucial hydrophobic site. nih.govacs.org The introduction of a sulfonyl group at the N1 position of the pyrrole ring acts as a hydrogen bond acceptor, while an alicyclic amine in the 3-carboxamide fragment provides a positively ionizable atom, both of which are important for receptor interaction. acs.org Replacing a more complex 1H-pyrrolo[3,2-c]quinoline scaffold with the simpler this compound-3-carboxamide framework was found to shift the functional activity from neutral antagonism to inverse agonism at the 5-HT6 receptor. nih.gov

In the context of anticancer activity, particularly the inhibition of tubulin polymerization, both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety have been identified as mandatory for potent activity. nih.gov The substitution pattern on the pendant 1-phenyl ring further modulates the efficacy. nih.gov For anti-inflammatory activity, the presence of an aroyl pyrrole moiety is a characteristic feature of known non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin (B1215870). nih.gov A carbonyl group in a vicinal diaryl substitution pattern is a key structural feature in the design of COX-2 inhibitors. nih.gov

The antimicrobial properties of this compound derivatives are also heavily influenced by their substitution. For example, the presence of a 4-hydroxyphenyl ring was found to be essential for antifungal activity against Candida albicans. jmcs.org.mx In another series of compounds, the introduction of specific functional groups like 4-CH3, 3-F, 4-F, and 4-CF3 on the benzene (B151609) ring of a triazole-thiazole hybrid containing a phenyl-1H-pyrrole moiety led to excellent antibacterial and antifungal activities. bohrium.com

Therapeutic Area Research and Preclinical Efficacy Studies

Anti-Cancer Research and Cell Proliferation Inhibition

Derivatives of this compound have emerged as a promising class of compounds in anti-cancer research, demonstrating significant inhibition of cancer cell proliferation through various mechanisms.

One of the key mechanisms of action is the inhibition of tubulin polymerization. nih.gov Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, a process crucial for cell division. nih.gov These compounds have demonstrated efficacy against a range of cancer cell lines, including those that are resistant to conventional therapies. For example, ARAP derivatives 22 and 27 were found to be potent inhibitors of tubulin polymerization and cancer cell growth, and also suppressed the Hedgehog signaling pathway, which is implicated in certain cancers like medulloblastoma. nih.gov

Another important target for these derivatives is the inhibition of protein kinases, such as Akt kinase and receptor tyrosine kinases like EGFR and VEGFR. tandfonline.comresearchgate.net A series of novel pyrrolo[1,2-a]quinoxalines, synthesized from substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters, showed antiproliferative activity against human leukemic and breast cancer cell lines by potentially inhibiting Akt kinase. tandfonline.com Other pyrrole derivatives have been designed as competitive inhibitors of EGFR and VEGFR, which are involved in tumor growth and angiogenesis. researchgate.net

Furthermore, some this compound derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines with high selectivity, meaning they are more toxic to cancer cells than to normal cells. researchgate.net For instance, a series of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives displayed barely any cytotoxicity against normal cells but inhibited the proliferation of 16 different cancer cell lines. researchgate.net

Table 1: Anti-Cancer Activity of this compound Derivatives

Derivative Class Mechanism of Action Cancer Cell Lines Key Findings
3-Aroyl-1-arylpyrroles (ARAPs) Tubulin polymerization inhibition nih.gov Various, including multidrug-resistant lines nih.gov Potent inhibition of cell growth and potential to overcome drug resistance. nih.gov
Pyrrolo[1,2-a]quinoxalines Potential Akt kinase inhibition tandfonline.com K562, U937, HL60 (leukemia), MCF7 (breast) tandfonline.com Antiproliferative activity against tested cell lines. tandfonline.com
3-Substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrroles Cell proliferation inhibition researchgate.net 16 different cancer cell lines researchgate.net Broad-spectrum activity with high selectivity for cancer cells over normal cells. researchgate.net
Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) Inhibition of EGFR and VEGFR researchgate.net Colorectal cancer cells researchgate.net Induce apoptosis in malignant cells. researchgate.net

Anti-Inflammatory and Immunomodulatory Activities

The this compound framework is also a key component in the development of compounds with anti-inflammatory and immunomodulatory properties. These derivatives often target enzymes and signaling pathways involved in the inflammatory process.

Several pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are key in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov For example, certain pyrrolyl derivatives have demonstrated in vitro inhibition of both COX-1 and COX-2 enzymes. nih.gov The structural feature of an aroyl pyrrole moiety is common in anti-inflammatory pyrroles, such as the established drugs tolmetin and ketorolac. nih.gov

In addition to enzyme inhibition, some this compound derivatives can modulate the production of inflammatory cytokines. For instance, a series of 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives, which can be conceptually linked to the pyrrole scaffold, effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net Similarly, certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines. mdpi.com

One particular compound, 3-(4-hydroxyphenyl)-4-isobutyl-1H-pyrrole-2,5-dione, isolated from the fruiting bodies of Antrodia camphorata, was found to suppress IL-6 production in LPS-stimulated macrophage cells, suggesting a potential anti-inflammatory effect. nih.gov

Anti-Microbial and Anti-Fungal Evaluations

The versatility of the this compound scaffold extends to the development of agents to combat microbial and fungal infections. Numerous derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.netsrce.hr

The mechanism of antifungal action for some derivatives involves the disruption of fungal physiology, for instance, by activating osmotic signal transduction pathways. In terms of structure-activity relationships, the presence of a 4-hydroxyphenyl ring has been identified as a crucial feature for antifungal activity against C. albicans. jmcs.org.mx In another study, the introduction of a 4-hydroxyphenyl ring into a pyrrole dicarboxamide structure resulted in a compound with high activity against C. albicans. jmcs.org.mx

Several studies have reported the synthesis of new pyrrole derivatives with potent antibacterial and antifungal activities. bohrium.comredalyc.orgbiomedres.us For example, a series of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives showed excellent antibacterial activity against S. aureus, P. aeruginosa, E. coli, and S. pyogenes, and excellent antifungal activity against A. niger, C. albicans, and A. clavatus. bohrium.com The presence of specific substituents like 4-CH3, 3-F, 4-F, and 4-CF3 on the benzene ring was attributed to this high activity. bohrium.com

Furthermore, ten novel 4-phenylpyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity, with two compounds showing considerable activity against clinical isolates of E. coli, P. aeruginosa, and K. pneumoniae. biomedres.us

Table 2: Anti-Microbial and Anti-Fungal Activity of this compound Derivatives

Derivative Class Target Organisms Key Findings
3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamides C. albicans (fungus) The presence of a 4-hydroxyphenyl ring was crucial for antifungal activity. jmcs.org.mx
4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amines S. aureus, P. aeruginosa, E. coli, S. pyogenes (bacteria); A. niger, C. albicans, A. clavatus (fungi) Excellent antibacterial and antifungal activity, attributed to specific substitutions on the benzene ring. bohrium.com
4-phenylpyrrole-2-carboxamides E. coli, P. aeruginosa, K. pneumoniae (bacteria) Two compounds showed considerable antibacterial activity against clinical isolates. biomedres.us
Phenylpyrrole-substituted tetramic acids Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani (phytopathogenic fungi) Exhibited obvious antifungal activities, particularly against B. cinerea and R. solani. mdpi.com

Anti-Viral Activity Research

Research into the antiviral applications of this compound derivatives has shown promise against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV, a series of phenyl-1H-pyrrole-carboxamide derivatives have been developed as entry inhibitors that target the gp120 envelope glycoprotein. nih.gov Through structure-based lead optimization, a potent inhibitor, NBD-14189, was identified, exhibiting broad-spectrum activity against a large panel of HIV-1 clinical isolates with IC50 values as low as 63 nM. nih.gov This compound and its analogs represent a promising class of HIV-1 entry antagonists.

For HCV, a novel chemical class of antiviral compounds based on a 2-phenyl-4,5,6,7-tetrahydro-1H-indole core has been discovered. nih.gov One of the most potent compounds from this series displayed EC50 values of 7.9 µM and 2.6 µM against HCV genotypes 1b and 2a, respectively. nih.gov The key to modulating cytotoxicity and activity was found to be the substituents on both the 2-phenyl ring and the N-1 benzyl (B1604629) moiety. nih.gov

Additionally, other pyrrole-containing scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been investigated for their antiviral properties. scitechnol.com Certain derivatives have shown considerable activity against HCV, causing a significant reduction in virus titer. scitechnol.com

Neuroprotective and Cognition-Enhancing Effects

The this compound scaffold has also been a fruitful starting point for the development of compounds with neuroprotective and cognition-enhancing properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com

A significant area of research has focused on the serotonin type 6 receptor (5-HT6R), a promising target for treating cognitive deficits. nih.govnih.gov A derivative, this compound-3-carboxamide, was identified as a novel scaffold for developing 5-HT6R inverse agonists. nih.gov One such compound, compound 27, was shown to be a brain-penetrant inverse agonist of the 5-HT6R that reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in rats. nih.govnih.govresearchgate.net This suggests its potential as a new cognition-enhancing agent. nih.govnih.govresearchgate.net

The neuroprotective effects of this compound derivatives have also been linked to their antioxidant properties. Certain pyrrole derivatives have been shown to inhibit lipid peroxidation and protect neuronal cells from oxidative stress induced by neurotoxins. In a Parkinson's disease model, administration of these derivatives significantly reduced cell death and improved cell viability by reducing reactive oxygen species (ROS) and modulating inflammatory pathways.

Furthermore, some pyrrole derivatives are being investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme whose expression is dominant in the human brain and is a viable target for treating neurodegenerative conditions. mdpi.com

Selectivity Profiles and Off-Target Effects Investigations

The selectivity of this compound derivatives is a critical aspect of their development as therapeutic agents, ensuring that they primarily interact with their intended target while minimizing interactions with other biological molecules that could lead to off-target effects. Research has focused on evaluating the binding affinity of these compounds against a panel of receptors and enzymes.

In a notable study, several this compound-3-carboxamide derivatives were assessed for their selectivity against various serotonin (5-HT) receptor subtypes and the dopamine (B1211576) D2 receptor (D2R). nih.govacs.org The most potent compounds, selected based on their high affinity for the 5-HT6 receptor, underwent these selectivity screenings. nih.govacs.org The findings revealed that these derivatives generally displayed high selectivity for the 5-HT6 receptor over the 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as the D2 receptor. nih.govacs.org

For instance, specific compounds from this series, such as compounds 27 and 28 , demonstrated significant selectivity. nih.gov The detailed selectivity profile for selected compounds is presented below, showcasing their binding affinities (Ki) for various receptors. This high selectivity is a promising feature, suggesting a lower likelihood of side effects related to the modulation of these other receptors.

Further investigations into off-target effects for promising lead compounds, like compound 27 , have included assessments of their interaction with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms. nih.govacs.org Compound 27 was evaluated for its potential to inhibit CYP3A4 and CYP2D6, two major enzymes involved in drug metabolism. nih.govacs.org The results from these assays are crucial for predicting potential drug-drug interactions.

Table 1: Selectivity Profiles of Selected this compound-3-carboxamide Derivatives

Compound Target Receptor Ki (nM) nih.gov Selectivity vs 5-HT1A (fold) Selectivity vs 5-HT2A (fold) Selectivity vs 5-HT7 (fold) Selectivity vs D2 (fold)
18 5-HT6 25 >400 >400 142 >400
22 5-HT6 28 >357 >357 252 >357
27 5-HT6 23 >434 >434 143 >434

| 28 | 5-HT6 | 30 | >333 | >333 | 222 | >333 |

This table is interactive. Click on headers to sort.

Pharmacokinetics and Metabolic Stability Research

The pharmacokinetic properties and metabolic stability of this compound derivatives are key determinants of their potential as orally available and effective drugs. Research in this area investigates the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Studies on lead compounds, such as the 5-HT6 receptor inverse agonists 27 and 28 , have involved in vitro and in vivo pharmacokinetic evaluations. nih.govacs.org The metabolic stability of these compounds was assessed using rat liver microsomes (RLMs), which is a standard in vitro model to predict hepatic clearance in the body. nih.govacs.org Both compounds 27 and 28 demonstrated high metabolic stability, exhibiting a low intrinsic clearance value in these assays. nih.govacs.org This suggests that they are not rapidly metabolized by liver enzymes, which can contribute to a longer duration of action in vivo. acs.org The presence of a fluorine atom in the 2-phenyl ring is noted to potentially influence not only the affinity for the target but also the physicochemical and pharmacokinetic properties. nih.govacs.org

Further research has explored the potential for these compounds to inhibit cytochrome P450 enzymes. For example, some pyrrole derivatives were found to be inactive against CYP2C9, CYP2C19, and CYP3A4 isoforms, with only slight activity against CYP2D6. nih.gov However, other derivatives have shown selective inhibition of CYP1 isoforms. nih.gov Specifically, compound 27 showed no significant inhibitory effect on CYP3A4 and CYP2D6 at a concentration of 10 µM, indicating a low risk of mechanism-based inhibition of these important drug-metabolizing enzymes. nih.gov

Pharmacokinetic studies in rats have also been conducted to understand how these compounds behave in a living organism. acs.org Following oral administration, compound 27 was found to be brain penetrant, a crucial characteristic for drugs targeting the central nervous system. nih.govacs.org Pharmacokinetic studies for compounds PZ-1386 and PZ-1179 , which belong to the this compound-3-carboxamide class, also confirmed their ability to cross the blood-brain barrier. researchgate.net

Table 2: In Vitro ADME and Pharmacokinetic Parameters for Selected this compound Derivatives

Compound Assay Type Parameter Result Source
27 Metabolic Stability (Rat Liver Microsomes) Intrinsic Clearance (CLint) 12.4 µL/min/mg nih.gov
27 Metabolic Stability (Rat Liver Microsomes) Half-life (t1/2) >119 min nih.gov
27 CYP Inhibition (Human) CYP3A4 % Inhibition @ 10 µM 14.7 nih.gov
27 CYP Inhibition (Human) CYP2D6 % Inhibition @ 10 µM 1.8 nih.gov
27 Pharmacokinetics (Rat, 10 mg/kg, i.g.) Brain Cmax 102 ng/g nih.gov
27 Pharmacokinetics (Rat, 10 mg/kg, i.g.) Brain Tmax 60 min nih.gov
28 Metabolic Stability (Rat Liver Microsomes) Intrinsic Clearance (CLint) 20.3 µL/min/mg nih.gov
28 Metabolic Stability (Rat Liver Microsomes) Half-life (t1/2) 119 min nih.gov
28 Pharmacokinetics (Rat, 10 mg/kg, i.g.) Brain Cmax 136 ng/g nih.gov

| 28 | Pharmacokinetics (Rat, 10 mg/kg, i.g.) | Brain Tmax | 15 min | nih.gov |

This table is interactive. Click on headers to sort.

Vii. Research on Materials Science and Advanced Applications of 2 Phenyl 1h Pyrrole

Utilization as Precursors for Complex Heterocyclic Compounds and New Materials

2-Phenyl-1H-pyrrole serves as a versatile precursor for the synthesis of more complex heterocyclic compounds and novel materials. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, allows for the creation of a diverse array of derivatives. These reactions include oxidation to form pyrrole-2-carboxylic acids and reduction to 2-phenylpyrrolidine (B85683).

The Paal-Knorr synthesis is a common and efficient method for producing this compound and its derivatives. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with an amine. For instance, this compound can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with aniline (B41778) under acidic conditions. This method's efficiency and high yield make it a favored route for accessing this important building block.

Derivatives of this compound are instrumental in the development of new materials. For example, functionalized 2-arylpyrroles are precursors to BODIPY dyes, which are known for their fluorescent properties. mdpi.com The synthesis of various pyrrole (B145914) derivatives, including those with cyano, acetohydrazide, and carbothioamide functional groups, has been explored for creating new materials with potential applications in various fields. nih.gov The strategic introduction of different substituents onto the pyrrole or phenyl ring can significantly influence the properties of the resulting materials. juniperpublishers.com

Furthermore, this compound is a key starting material for creating larger, more complex molecular architectures. It can be incorporated into polymeric structures and used in the synthesis of fused heterocyclic systems like pyrrolo[2,3-b]pyridines. juniperpublishers.com These complex structures are of interest for their potential electronic and biological activities. juniperpublishers.com

Conductive Polymer Research and Electrochromic Applications

The field of conductive polymers has seen significant interest in pyrrole-based materials, and this compound and its derivatives are no exception. These materials are explored for their potential in applications such as organic electronics and electrochromic devices. ontosight.aicymitquimica.com

Polymers derived from this compound can be synthesized through both chemical and electrochemical polymerization methods. researchgate.net For instance, the chemical polymerization of 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole (PTP), a thiophene-functionalized derivative, has been achieved using ferric chloride (FeCl3) as an oxidant. researchgate.netmetu.edu.tr The resulting polymer was found to be soluble in organic solvents. metu.edu.tr

Electrochemical polymerization offers another route to produce polymer films directly onto an electrode surface. researchgate.net This method allows for the formation of a conjugated polymer network. core.ac.uk The characterization of these polymers is typically carried out using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Scanning Electron Microscopy (SEM) to confirm their structure and morphology. researchgate.netmetu.edu.tr Gel permeation chromatography (GPC) can be used to determine the average molecular weight of chemically synthesized polymers. researchgate.netkayseri.edu.tr

For example, the synthesis of poly(1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) (P(SNS-Ph-Pyr)) was achieved through electroanalytical methods. core.ac.ukcore.ac.uk The structure of the monomer and the resulting polymer were confirmed using FTIR and NMR spectroscopy. researchgate.net

Polymers based on this compound derivatives often exhibit interesting electrochemical and electrochromic properties. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these polymers, revealing their oxidation and reduction potentials. researchgate.netcore.ac.uk

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Poly(this compound) derivatives have been shown to be electrochromic. For instance, P(SNS-Ph-Pyr) films exhibit a color change from yellow in the reduced state to grayish-blue in the oxidized state, with a green intermediate color. core.ac.ukcore.ac.uk This property makes them promising candidates for applications in electrochromic devices, such as smart windows and displays. core.ac.uk

The performance of these electrochromic polymers is evaluated based on several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching time (how quickly the color change occurs), and coloration efficiency (the change in optical density per unit of charge injected). core.ac.ukresearchgate.net For P(SNS-Ph-Pyr), high coloration efficiency values have been reported. core.ac.ukcore.ac.uk

Researchers have also investigated copolymers of this compound derivatives with other electroactive monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to tune the electrochromic properties. metu.edu.trkayseri.edu.tr The resulting copolymers can exhibit different colors and improved performance characteristics compared to the homopolymers. metu.edu.tr For example, a copolymer of 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole and EDOT showed a color change from claret red to blue. metu.edu.trkayseri.edu.tr

Polymer/CopolymerNeutral State ColorOxidized State ColorOptical Contrast (ΔT%)Switching Time (s)
P(PTP)--27% researchgate.netmetu.edu.tr-
P(PTP-co-EDOT)Claret Red metu.edu.trkayseri.edu.trBlue metu.edu.trkayseri.edu.tr8% metu.edu.trkayseri.edu.tr1.7 metu.edu.tr
P(SNS-Ph-Pyr)Yellow core.ac.ukcore.ac.ukGrayish Blue core.ac.ukcore.ac.uk15.6% - 41.7% (wavelength dependent) core.ac.ukcore.ac.uk-
P(SNSNO2)--Good metu.edu.trGood metu.edu.tr
P(SNSNO2-co-EDOT)--Reasonable metu.edu.trGood metu.edu.tr
P(SNS-P)Yellowish Orange researchgate.netBlue researchgate.net--

Synthesis and Characterization of Poly(this compound) Derivatives

Application in Dyes and Pigments Research

The structural backbone of this compound is found in various dyes and pigments. The conjugated system of the pyrrole and phenyl rings can be extended and modified to create molecules that absorb light in the visible region, leading to colored compounds. ontosight.ai

A prominent class of pigments based on a related pyrrole structure is the diketopyrrolopyrrole (DPP) pigments. frontiersin.org While not directly derived from this compound in all cases, the core structure shares the pyrrole ring system. DPP pigments are known for their brilliant colors, high performance, and excellent stability. frontiersin.orgnih.gov Research in this area involves synthesizing new DPP derivatives with various aromatic groups to tune their color and properties for applications in inks, paints, and plastics. frontiersin.org

Furthermore, derivatives of this compound have been investigated as fluorescent dyes. nih.gov For example, certain pyrrolinone esters, which can be synthesized from precursors related to this compound, are used to create disperse dyes for polyester (B1180765) fabrics. nih.gov The introduction of different functional groups allows for the synthesis of dyes with a range of colors and good dyeing properties. nih.gov

In a specific study, new blue colorants based on a pyrrole core were designed for use in color filters for image sensors. mdpi.com By introducing cyano and other functional groups, researchers were able to achieve materials with strong light absorption and good thermal stability. mdpi.com

Organic Electronics and Optical Sensor Development

The semiconducting nature of some this compound-based polymers makes them suitable for applications in organic electronics. ontosight.ai These materials can be used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ontosight.ai The ability to process these polymers from solution is a significant advantage for creating large-area and flexible electronic devices. metu.edu.tr

The photophysical properties of this compound and its derivatives, such as their ability to fluoresce, make them valuable in the development of optical sensors. cymitquimica.comresearchgate.net These sensors can be designed to detect specific analytes through changes in their fluorescence intensity or wavelength upon binding. The versatility of the this compound scaffold allows for the incorporation of various functional groups to tailor the sensor's selectivity and sensitivity. researchgate.net

Ix. Conclusion

Summary of Key Research Advances on 2-Phenyl-1H-pyrrole

Research into this compound has yielded significant advances, establishing it as a versatile scaffold in synthetic, medicinal, and materials chemistry. Key breakthroughs have been concentrated in the development of novel synthetic methodologies and the exploration of its derivatives in various applications.

In the realm of synthetic chemistry , while classical methods like the Paal-Knorr synthesis remain relevant for producing this compound, recent progress has emphasized the development of more efficient and environmentally benign protocols. researchgate.net Researchers have increasingly turned to modern strategies such as multicomponent reactions (MCRs), which offer a more streamlined and eco-friendly approach to constructing complex pyrrole (B145914) derivatives. orientjchem.orgorientjchem.org Specific innovative synthetic routes have been reported, including the catalytic dehydrogenation of 2-phenyl-1-pyrroline to afford this compound and the synthesis of novel tetrasubstituted 2-phenylpyrroles under superbasic conditions. bsu.edu.azresearchgate.net A notable achievement has been the development of a new method for preparing benzyl (B1604629) this compound-1-carboxylate, a previously unreported N-Cbz-protected derivative, highlighting ongoing innovation in the functionalization of the pyrrole core. mdpi.com

In medicinal chemistry , derivatives of this compound have emerged as promising therapeutic agents. A significant area of research has been the development of this compound-3-carboxamide as a novel scaffold for 5-HT6 receptor inverse agonists. acs.org This work led to the identification of compounds with cognition-enhancing potential, representing a shift from previously studied neutral antagonists. acs.orgnih.gov Furthermore, derivatives such as 3-aroyl-1-arylpyrroles have demonstrated anticancer activity by inhibiting tubulin polymerization. The parent compound and its analogues have also been recognized for their potent fungicidal and antimicrobial properties, suggesting applications in treating infectious diseases. biosynth.com

In materials science , this compound serves as a crucial building block for more complex heterocyclic systems. Its derivatives are utilized as precursors for advanced materials, including BODIPY dyes and other chromophores. mdpi.com The core structure's favorable photophysical properties make it a valuable component in the field of organic electronics. cymitquimica.com

Application AreaCompound/DerivativeKey Research Finding
Chemistry This compoundA versatile building block for synthesizing complex heterocyclic compounds.
Medicine This compound-3-carboxamideServes as a scaffold for 5-HT6 receptor inverse agonists with potential for cognitive enhancement. acs.orgnih.gov
Medicine 3-Aroyl-1-arylpyrrole derivativesExhibit anticancer properties through the inhibition of tubulin polymerization.
Agrochemicals This compoundShows notable fungicidal activity, presenting an alternative to existing treatments. biosynth.com
Materials Science 2-ArylpyrrolesAct as precursors for novel BODIPY dyes and chromophores for organic electronics. mdpi.com

Outlook for Future Scholarly Contributions to this compound Chemistry and Applications

The foundational research on this compound has paved the way for numerous future scholarly contributions. The outlook for this compound is bright, with promising avenues in advanced synthesis, therapeutic development, and materials innovation.

Future efforts in synthetic chemistry are expected to focus on creating more sophisticated, selective, and sustainable methodologies. There is significant potential in expanding the use of photoredox catalysis and novel multicomponent reaction designs to generate diverse libraries of this compound derivatives for high-throughput screening. orientjchem.orgmdpi.com The development of catalytic, asymmetric methods for producing chiral derivatives also remains a compelling goal for the synthesis of enantiomerically pure pharmaceuticals.

In medicinal chemistry and pharmacology , the therapeutic potential of the this compound scaffold is far from fully exploited. Building on the success with 5-HT6 receptor modulators, future studies will likely explore derivatives as ligands for other central nervous system targets, such as dopamine (B1211576) D3 receptors, for which 2-arylpyrroles have already been identified as promising precursors. mdpi.com A deeper investigation into the mechanisms of anticancer activity could lead to the rational design of new compounds with enhanced potency and selectivity for various cancer types. researchgate.net In the agrochemical sector, the scaffold's fungicidal properties can be leveraged to develop a new generation of crop protection agents, potentially with novel modes of action to overcome existing resistance issues. biosynth.com

In the field of materials science , the unique electronic and photophysical properties of the this compound core will continue to inspire innovation. cymitquimica.com Future research is anticipated to focus on the design and synthesis of novel dyes and functional materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. mdpi.comresearchgate.net The exploration of this compound in the synthesis of conductive polymers and other advanced organic materials also represents a significant area for future scholarly contributions. cymitquimica.comontosight.ai

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Phenyl-1H-pyrrole, and how can reaction yields be optimized?

  • Methodological Answer : A copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones has been reported, yielding 32% of this compound . Optimization strategies include adjusting catalyst loading, reaction temperature, and solvent polarity. For instance, using polar aprotic solvents (e.g., DMF) may enhance intermediate stability. NMR (1H and 13C) is critical for confirming regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : X-ray crystallography using programs like SHELXTL or SHELXL is recommended for unambiguous structural confirmation . For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) combined with high-resolution mass spectrometry (HRMS) can resolve ambiguities in substitution patterns .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor decomposition via periodic TLC or GC-MS, particularly for derivatives with electron-rich substituents (e.g., formyl groups), which are prone to dimerization .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of this compound synthesis?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) in reductive cyclization reactions promote C–N bond formation, achieving 66% yield in related pyrrole derivatives . Compare with copper-based systems : Pd favors aryl coupling, while Cu mediates oxidative annulation. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Reproducibility requires strict control of moisture, oxygen, and stoichiometry. For example, anhydrous conditions are critical in Paal-Knorr condensations to avoid side reactions . Document reaction parameters (e.g., ramp rates, purification methods) and validate via independent replication .

Q. How can computational chemistry aid in designing functionalized this compound analogs?

  • Methodological Answer : Use molecular docking (AutoDock) or DFT (Gaussian) to predict binding affinities or electronic properties. For instance, substituents at the 2-position (e.g., formyl groups) alter HOMO-LUMO gaps, impacting reactivity in cross-coupling reactions .

Q. What advanced spectroscopic techniques elucidate dynamic behavior in this compound solutions?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) detects tautomerism or conformational changes. For example, 1H NMR at –40°C can resolve rotamers in derivatives with flexible side chains . Time-resolved fluorescence spectroscopy quantifies excited-state dynamics for photophysical applications .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in crystallographic data for this compound complexes?

  • Methodological Answer : Use SHELXTL’s TWINABS for twinned crystals and refine hydrogen positions with restraints. Cross-validate with PLATON’s ADDSYM to check for missed symmetry . Publish raw diffraction data (CIF files) to enable peer validation .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in pyrrole derivatives?

  • Methodological Answer : Multivariate regression (e.g., PCA or PLS) correlates electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 2-position enhance antimicrobial potency in analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.